(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-9(15)4-6-5-17-11-12-8-3-1-2-7(8)10(16)13(6)11/h6H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVWTXAKRLXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit promising anticancer properties. The compound's structure allows for interactions with cellular targets involved in cancer progression. Preliminary studies have shown that modifications of this compound can enhance its cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacterial strains and fungi. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .
Neuroprotective Effects
Recent investigations have indicated potential neuroprotective effects of thiazolo-pyrimidine derivatives. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through modulation of apoptotic pathways .
Case Study 2: Antimicrobial Screening
In vitro studies have shown that compounds similar to this compound exhibit activity against Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new classes of antimicrobial agents based on this scaffold .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid
- Molecular Formula : C₈H₈N₂O₃S
- Molar Mass : 212.22 g/mol
- Key Difference : Lacks the hexahydrocyclopenta ring, featuring only a partially saturated thiazolo-pyrimidine system (2,3-dihydro).
- Implications : Reduced molecular weight and simpler structure may improve aqueous solubility but decrease membrane permeability compared to the target compound.
6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid
Substituent Modifications
2-(5-Oxo-7-propyl-2H,3H,5H-[1,3]thiazolo[3,3-a]pyrimidin-3-yl)acetic Acid
- Molecular Formula : C₁₁H₁₄N₂O₃S (inferred from )
- Key Difference : A propyl group at the 7-position increases hydrophobicity.
- Implications : Enhanced lipophilicity may improve blood-brain barrier penetration but reduce solubility in polar solvents .
{[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic Acid
Derivatives with Extended Functional Groups
2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Molecular Weight and Solubility
Biological Activity
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS No. 1125409-81-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity based on diverse sources, including antimicrobial effects, anticancer properties, and other pharmacological applications.
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 252.29 g/mol
- Purity : Generally >98% in research applications .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives, including the compound in focus.
Research Findings
- Broad-Spectrum Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
- Mechanism of Action : Molecular docking studies indicate that these compounds interact with specific proteins involved in bacterial growth and replication. For example, binding studies with PDB: 2XCT protein revealed significant binding affinities and interaction profiles that suggest a mechanism involving inhibition of key enzymatic pathways .
Anticancer Activity
The thiazolo-pyrimidine scaffold has been associated with anticancer properties.
Case Studies
- Aurora-A Kinase Inhibition : Some derivatives of this compound have been evaluated for their ability to inhibit Aurora-A kinase, an important target in cancer therapy. These studies reported antiproliferative effects against various cancer cell lines .
- Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating their potential as chemotherapeutic agents .
Pharmacokinetics and Safety Profile
The pharmacokinetic profiles of thiazolo-pyrimidine derivatives have been assessed using computational models.
Key Parameters
- Absorption : High gastrointestinal absorption predicted (GI absorption = 0.55).
- Bioavailability : Compounds showed favorable bioavailability without violating Lipinski's rules.
- Metabolic Stability : Compounds exhibited good metabolic stability with reasonable half-lives in biological systems .
Summary Table of Biological Activities
Q & A
What spectroscopic and crystallographic methods are used to confirm the structural identity of this compound?
Answer:
- X-ray diffraction (XRD): Essential for resolving spatial configurations, particularly for fused heterocyclic systems. utilized XRD to study the ester derivative’s structure, confirming the bicyclic thiazolo[3,2-a]pyrimidine core and substituent orientations .
- NMR and IR spectroscopy: Used to validate functional groups and regiochemistry. and emphasize -NMR, -NMR, and IR to confirm carboxamide formation and substituent positions in derivatives .
How can synthetic routes to this compound be optimized for improved yield or regioselectivity?
Answer:
- Reaction conditions: Adjusting solvent polarity (e.g., ethanol vs. acetic acid) and temperature (reflux vs. room temperature) can influence cyclization efficiency. achieved carboxamide derivatives via aminolysis of ethyl carboxylate intermediates in ethanol .
- Catalysts: Sodium acetate in acetic acid () or fused sodium acetate in acetic anhydride () enhances cyclocondensation reactions for thiazolo-pyrimidine scaffolds .
- Substituent effects: Electron-withdrawing groups on intermediates (e.g., fluorobenzylidene in ) can stabilize transition states, improving regioselectivity .
What methodologies are employed to resolve contradictions in spectral data for structurally similar derivatives?
Answer:
- Comparative analysis: Cross-referencing -NMR chemical shifts (e.g., thiazole protons at δ 6.5–7.5 ppm) and IR carbonyl stretches (1650–1750 cm) with known analogs () helps distinguish between regioisomers .
- Density Functional Theory (DFT): Computational modeling (not directly cited but inferred from crystallographic studies in ) can predict spectral profiles and validate experimental data .
How can the biological activity of this compound be systematically evaluated in anticancer research?
Answer:
- In vitro assays: outlines protocols for synthesizing thiazolo-pyrimidine derivatives with potential anticancer activity. Key steps include:
- Cytotoxicity screening: Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7).
- Mechanistic studies: Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation .
- Structure-Activity Relationship (SAR): Introduce substituents (e.g., aryl groups at position 5) to modulate activity, as seen in ’s 5-aryl derivatives .
What experimental strategies are recommended for studying the environmental fate of this compound?
Answer:
- Degradation studies: Monitor hydrolysis/photolysis rates under varying pH and UV conditions (methodology adapted from ’s environmental chemistry framework) .
- Ecotoxicology assays: Use Daphnia magna or algal models to assess acute/chronic toxicity. ’s long-term project design (2005–2011) provides a template for multi-compartment environmental risk assessment .
How can reaction byproducts or impurities be identified and minimized during synthesis?
Answer:
- Chromatographic purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or HPLC ( ) isolates target compounds from byproducts .
- Mass spectrometry (LC-MS): Detects trace impurities (e.g., unreacted intermediates) with high sensitivity. and rely on spectroscopic purity checks .
What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- Software platforms: Use Gaussian (for DFT calculations) or COSMO-RS (solubility prediction). While not explicitly cited, ’s crystallographic data supports molecular docking studies for bioactivity predictions .
- LogP calculations: Tools like ChemDraw or ACD/Labs estimate partition coefficients, aiding solubility optimization for biological assays.
How can synthetic scalability be balanced with green chemistry principles?
Answer:
- Solvent selection: Replace acetic anhydride () with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
- Catalyst recycling: Recover sodium acetate () via filtration and reuse in subsequent batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
